Methyl 2-phenylethyl carbonate
Description
Methyl 2-phenylethyl carbonate is an organic ester compound formed by the reaction of 2-phenylethanol with methyl chloroformate. Its molecular formula is C₁₀H₁₂O₃, consisting of a phenylethyl group (C₆H₅-CH₂-CH₂-) linked via a carbonate group (-O-CO-O-) to a methyl group.
The carbonate group imparts distinct physicochemical properties, such as moderate polarity and stability under neutral conditions. Its molecular weight is 180.20 g/mol, with a structure that balances hydrophobicity (from the phenyl group) and mild polarity (from the carbonate) .
Properties
CAS No. |
1796-66-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-phenylethyl carbonate |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
YXQBHCNZZMLGKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenylethyl carbonate can be synthesized through the reaction of methyl chloroformate with 2-phenylethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of activated carbonates, such as bis(methylsalicyl) carbonate, can enhance the reactivity and reduce the reaction time, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-phenylethanol and carbon dioxide.
Reduction: Reduction of the carbonate group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-phenylethanol.
Substitution: The carbonate group can be substituted with other nucleophiles, such as amines, to form carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products
Hydrolysis: 2-phenylethanol and carbon dioxide.
Reduction: 2-phenylethanol.
Substitution: Carbamate derivatives.
Scientific Research Applications
Methyl 2-phenylethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of polycarbonate resins, which are used in the production of high-performance plastics.
Biological Studies: It serves as a model compound in studies of carbonate esters’ reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 2-phenylethyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Stability Profile |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₂O₃ | 180.20 | Carbonate ester | Fragrances, organic synthesis | Stable in neutral conditions |
| 2-Phenylethyl acetate | C₁₀H₁₂O₂ | 164.20 | Acetate ester | Flavoring agents, fermentation byproducts | Hydrolyzes under strong bases |
| Methyl benzoylformate | C₉H₈O₃ | 164.16 | Keto-ester | Pharmaceutical intermediates | Sensitive to oxidation |
| Methyl 2-hydroxy-2-phenylacetate | C₉H₁₀O₃ | 166.18 | Hydroxy ester | Chiral synthesis, polymer additives | Prone to hydrogen bonding |
Key Observations:
Functional Group Differences :
- Carbonate vs. Acetate : this compound contains a carbonate group (-O-CO-O-), which confers greater thermal stability compared to the acetate group (-O-CO-CH₃) in 2-phenylethyl acetate. However, acetates are more hydrolytically labile under basic conditions .
- Hydroxy vs. Carbonate : Methyl 2-hydroxy-2-phenylacetate includes a hydroxyl group, increasing its polarity and hydrogen-bonding capacity, making it suitable for chiral resolutions. In contrast, the carbonate lacks this feature but offers better lipophilicity .
Molecular Weight and Volatility :
- This compound (180.20 g/mol) has a higher molecular weight than 2-phenylethyl acetate (164.20 g/mol), reducing its volatility. This property makes it preferable in long-lasting fragrance formulations .
Applications: Fragrance Industry: Both this compound and 2-phenylethyl acetate contribute to floral/fruity notes, but the carbonate’s stability extends its use in high-temperature processes . Synthetic Chemistry: Methyl benzoylformate’s keto group enables its use in ketone-based reactions, whereas this compound serves as a protecting group in organic synthesis .
Stability :
- Carbonate esters are generally resistant to hydrolysis in neutral environments but degrade under acidic conditions. Acetates hydrolyze more readily, releasing acetic acid, which is utilized in fermentation pathways (e.g., 2-phenylethyl acetate biosynthesis from phenylalanine in yeast) .
Research Findings and Industrial Relevance
- Metabolite Pathways: 2-Phenylethyl acetate is a well-documented metabolite in S. cerevisiae fermentation, linked to phenylalanine catabolism .
- Material Science : The carbonate’s stability under moderate conditions supports its use in polymer plasticizers and specialty solvents, as seen in cyclohexyl carbonate derivatives .
- Toxicity and Safety: While phenylethyl derivatives are generally low in acute toxicity, mercury-containing analogues (e.g., chloro[2-(dimethylamino)-2-phenylethyl]mercury) highlight the importance of structural specificity in safety evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
